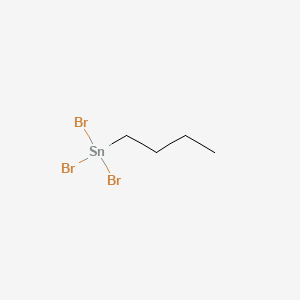

Stannane, tribromobutyl-

説明

Stannane, tribromo(4-bromobutyl)- (CAS No. 61222-02-4) is an organotin compound with the molecular formula C₄H₈Br₄Sn and a molecular weight of 494.43 g/mol . Its structure features a butyl chain substituted with a bromine atom at the terminal position and three bromine atoms directly bonded to the tin center (SMILES: C(CC[Sn](Br)(Br)Br)CBr). This compound is part of the broader class of halogenated stannanes, which are notable for their applications in organic synthesis, particularly in cross-coupling reactions and as intermediates in radiopharmaceuticals .

特性

CAS番号 |

1528-07-0 |

|---|---|

分子式 |

C4H9Br3Sn |

分子量 |

415.54 g/mol |

IUPAC名 |

tribromo(butyl)stannane |

InChI |

InChI=1S/C4H9.3BrH.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;3*1H;/q;;;;+3/p-3 |

InChIキー |

BYQWEYFCJKJRHO-UHFFFAOYSA-K |

正規SMILES |

CCCC[Sn](Br)(Br)Br |

製品の起源 |

United States |

類似化合物との比較

Key Data Table

Research Findings and Challenges

- Reactivity vs. Steric Hindrance : Tribromobutylstannane’s bromine substituents enhance electrophilicity but limit steric accessibility, as seen in failed cyclization reactions with Pd catalysts .

- Environmental and Safety Concerns : Stannanes like tributylstannane (CAS 688-73-3) are highly toxic, driving demand for greener alternatives .

- Synthetic Versatility : Ester- and ether-substituted stannanes offer post-reaction functionalization pathways absent in tribromobutylstannane .

Q & A

Basic Research Questions

Q. What established synthetic methodologies are effective for tribromobutyl-stannane, and how do reaction parameters (e.g., solvent, temperature) influence yield and purity?

- Methodological Answer :

- Synthetic Routes : Tribromobutyl-stannane can be synthesized via halogen exchange reactions using organotin precursors (e.g., tributyltin chloride) with brominating agents (e.g., HBr or Br₂). Grignard reagent-based alkylation of tin halides is another viable approach.

- Optimization : Key parameters include solvent polarity (e.g., dichloromethane vs. THF), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios. Purification via column chromatography or recrystallization is critical for isolating high-purity product .

- Characterization : Confirm structure using and NMR to identify butyl chain protons and tin-bonded bromine environments. Mass spectrometry (MS) validates molecular weight .

Q. Which analytical techniques are most reliable for characterizing tribromobutyl-stannane’s structural and chemical properties?

- Methodological Answer :

- Spectroscopy :

- NMR : NMR is essential for probing tin-centered electronic environments. Chemical shifts between δ 0–200 ppm indicate Sn-Br bonding .

- FT-IR : Peaks at 500–600 cm confirm Sn-Br stretching vibrations.

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-MS using non-polar columns (e.g., DB-5) ensures purity assessment. Compare retention times against certified standards (e.g., Kanto Reagents’ brominated analogs) .

Advanced Research Questions

Q. How can researchers systematically investigate the thermal decomposition pathways of tribromobutyl-stannane under varying atmospheric conditions?

- Methodological Answer :

- Experimental Design :

Thermogravimetric Analysis (TGA) : Measure mass loss under inert (N₂) vs. oxidative (O₂) atmospheres to identify decomposition thresholds.

Differential Scanning Calorimetry (DSC) : Detect exothermic/endothermic events linked to bond cleavage or oxidation.

GC-MS Post-Decomposition : Trap volatile byproducts (e.g., butyl bromides, SnO₂ residues) and correlate with mechanistic pathways .

- Data Interpretation : Use kinetic models (e.g., Arrhenius plots) to derive activation energies. Cross-validate with computational studies (DFT) on Sn-Br bond dissociation energies .

Q. What experimental and analytical strategies resolve contradictions in reported catalytic efficiencies of tribromobutyl-stannane in cross-coupling reactions?

- Methodological Answer :

- Reproducibility Framework :

Standardized Protocols : Replicate studies using identical substrates (e.g., aryl halides), solvents (e.g., DMF), and catalysts (e.g., Pd(PPh₃)₄).

Control Experiments : Test for trace metal impurities (via ICP-MS) or moisture sensitivity, which may alter catalytic activity.

- Meta-Analysis : Systematically review literature to identify variables (e.g., ligand choice, Sn:substrate ratio) causing efficiency discrepancies. Use statistical tools (e.g., ANOVA) to isolate significant factors .

Q. How can the environmental persistence and ecotoxicological impacts of tribromobutyl-stannane be assessed in aquatic systems?

- Methodological Answer :

- Environmental Simulation :

Batch Reactor Studies : Expose tribromobutyl-stannane to UV light, varying pH, and microbial communities to model degradation.

LC-MS/MS Quantification : Monitor hydrolysis byproducts (e.g., tributyltin derivatives) at sub-ppb levels.

- Toxicity Assays : Use Daphnia magna or algae growth inhibition tests to establish EC₅₀ values. Compare with regulatory thresholds (e.g., EPA guidelines) .

Methodological Considerations for Research Design

- Feasibility : Ensure questions align with available resources (e.g., access to NMR) and timeframes. Pilot studies are critical for optimizing synthetic or analytical protocols .

- Originality : Focus on underexplored areas (e.g., tribromobutyl-stannane’s role in photo-redox catalysis) to address literature gaps .

- Data Contradictions : Apply triangulation by combining experimental, computational, and literature data to validate hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。